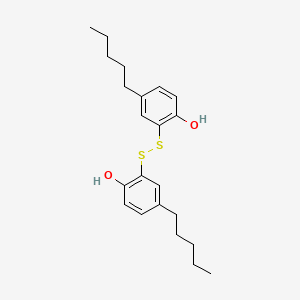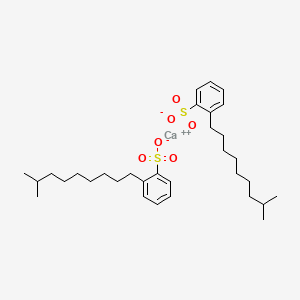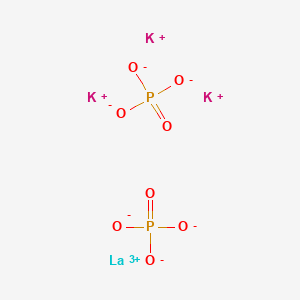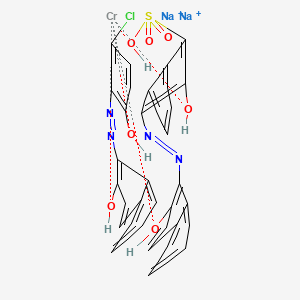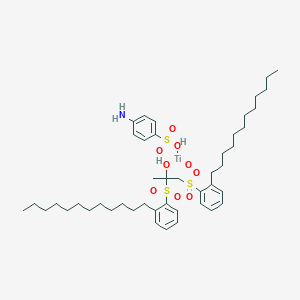
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium is a complex organotitanium compound with the molecular formula C45H71NO10S3Ti. This compound is known for its unique chemical structure, which includes a titanium center coordinated with sulfonate and isopropoxide ligands. It is used in various scientific and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 4-aminobenzenesulfonic acid and dodecylbenzenesulfonic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is refluxed to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques. The product is then isolated and purified using large-scale crystallization or distillation methods .
化学反応の分析
Types of Reactions
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding sulfonate derivatives.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The sulfonate and isopropoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles in organic solvents.
Major Products Formed
Oxidation: Titanium dioxide and sulfonate derivatives.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organotitanium compounds with different ligands.
科学的研究の応用
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anticancer properties and potential use in targeted therapy.
Industry: Utilized in the production of high-performance materials and coatings
作用機序
The mechanism of action of (4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates towards various chemical transformations. The sulfonate and isopropoxide ligands play a crucial role in stabilizing the titanium center and facilitating the transfer of electrons during reactions .
類似化合物との比較
Similar Compounds
Titanium isopropoxide: A simpler titanium compound with isopropoxide ligands.
Titanium dioxide: An oxide form of titanium used in various applications.
Titanium tetrachloride: A titanium compound with chloride ligands used in organic synthesis.
Uniqueness
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium is unique due to its combination of sulfonate and isopropoxide ligands, which provide both stability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C45H71NO9S3Ti |
|---|---|
分子量 |
914.1 g/mol |
IUPAC名 |
4-aminobenzenesulfonic acid;1,2-bis[(2-dodecylphenyl)sulfonyl]propan-2-ol;oxotitanium |
InChI |
InChI=1S/C39H64O5S2.C6H7NO3S.O.Ti/c1-4-6-8-10-12-14-16-18-20-22-28-35-30-24-26-32-37(35)45(41,42)34-39(3,40)46(43,44)38-33-27-25-31-36(38)29-23-21-19-17-15-13-11-9-7-5-2;7-5-1-3-6(4-2-5)11(8,9)10;;/h24-27,30-33,40H,4-23,28-29,34H2,1-3H3;1-4H,7H2,(H,8,9,10);; |
InChIキー |
GHLZIVMZSLVQAF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)CC(C)(O)S(=O)(=O)C2=CC=CC=C2CCCCCCCCCCCC.C1=CC(=CC=C1N)S(=O)(=O)O.O=[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


